2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, which can result in various biological effects .
Biochemical Pathways
The activation of PPARs by this compound can influence several biochemical pathways. These pathways include those involved in central inflammation and brain inflammation processes . The exact downstream effects can vary depending on the specific type of PPAR that is activated and the tissues in which these receptors are expressed .
Result of Action
The activation of PPARs by this compound can lead to a reduction in inflammation. This is particularly relevant in the context of central and brain inflammation , where the compound can play a significant role . The exact molecular and cellular effects can vary depending on the specific biological context.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Chemical Reactions Analysis
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid include other thiazole derivatives such as:
2-(2-(4-(Trifluoromethyl)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a trifluoromethyl group instead of a trifluoromethoxy group.
2-(2-(4-(Methoxy)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGNDLKHUZIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.